

# TP3 vs. TP4: differences in anti-cancer activity and mechanism.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TP3      |           |
| Cat. No.:            | B1575675 | Get Quote |

## TP3 vs. TP4: A Comparative Analysis of Anti-Cancer Properties

In the landscape of potential cancer therapeutics, two related peptides, Tilapia Piscidin 3 (**TP3**) and Tilapia Piscidin 4 (TP4), have emerged as subjects of significant research interest. Both derived from fish, these antimicrobial peptides have demonstrated promising, yet distinct, anticancer activities and mechanisms of action. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

At a Glance: Key Differences in Anti-Cancer Activity



| Feature                               | TP3                                                                                                                    | TP4                                                                                                                                                  |
|---------------------------------------|------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Anti-Cancer Effect            | Inhibition of cancer cell infiltration, motility, adhesion, migration, and invasion.                                   | Induction of cancer cell death (necrosis and apoptosis).                                                                                             |
| Primary Mechanism of Action           | Modulation of the tumor microenvironment; downregulation of MMPs; inhibition of FAK, AKT, and MAPK signaling pathways. | Induction of mitochondrial dysfunction, calcium overload, and ROS production; activation of the FOSB signaling axis.                                 |
| Reported Cancer Cell Line<br>Efficacy | Glioblastoma (GBM8401,<br>U87MG, T98G)                                                                                 | Synovial sarcoma (AsKa-SS, SW982), Glioblastoma (U87MG, U251), Non-small-cell lung cancer, Triple-negative breast cancer, MCF-7 breast cancer cells. |

### **Quantitative Analysis of Anti-Cancer Effects**

The following tables summarize the quantitative data from various studies, highlighting the differential efficacy of **TP3** and TP4.

Table 1: Effects of TP3 on Glioblastoma Cell Lines

| Cell Line | Concentration<br>(µmol/L) | Effect         | % of Control | Citation |
|-----------|---------------------------|----------------|--------------|----------|
| GBM8401   | 10                        | Cell Viability | 78.3 ± 1.6%  | [1]      |
| 10        | Cell Adhesion             | 40.0 ± 2.8%    | [1]          |          |
| U87MG     | 10                        | Cell Viability | 73.1 ± 4.2%  | [1]      |
| 10        | Cell Adhesion             | 59.3 ± 3.2%    | [1]          |          |
| 10        | Cell Invasion             | ~20%           | [1]          | _        |
| T98G      | 10                        | Cell Viability | 83.7 ± 4.6%  | [1]      |
| 10        | Cell Adhesion             | 56.0 ± 8.2%    | [1]          |          |
|           |                           |                |              |          |



**Table 2: Cytotoxic Effects of TP4 on Various Cancer Cell** 

Lines

| Cell Line                     | IC50 Value (μg/mL)           | Cell Death Type | Citation |
|-------------------------------|------------------------------|-----------------|----------|
| SW982 (Synovial<br>Sarcoma)   | 29.20                        | Necrosis        | [2]      |
| AsKa-SS (Synovial<br>Sarcoma) | 32.41                        | Necrosis        | [2]      |
| MCF-7 (Breast<br>Cancer)      | 50.11                        | Apoptosis       | [3]      |
| U87MG<br>(Glioblastoma)       | Not specified, but cytotoxic | Necrosis        | [4]      |
| U251 (Glioblastoma)           | Not specified, but cytotoxic | Necrosis        | [4]      |

## **Delving into the Mechanisms: How They Work**

The anti-cancer effects of **TP3** and TP4 are underpinned by distinct molecular mechanisms. **TP3** primarily disrupts the processes of cancer cell invasion and migration, while TP4 directly induces cell death.

#### **TP3**: An Inhibitor of Cancer Cell Motility

**TP3**'s anti-cancer activity is centered on its ability to modulate the tumor microenvironment and interfere with signaling pathways crucial for cell movement and invasion.[1][5] Studies in glioblastoma cell lines have shown that **TP3** can:

- Reduce Cell Adhesion, Migration, and Invasion: TP3 significantly attenuates the ability of glioblastoma cells to adhere to surfaces and migrate, thereby inhibiting their invasive potential.[1][5]
- Downregulate Matrix Metalloproteinases (MMPs): The expression and proteolytic activity of MMP-2 and MMP-9, enzymes critical for breaking down the extracellular matrix to facilitate invasion, are reduced by TP3 treatment.[1]



- Inhibit Key Signaling Pathways: **TP3** has been shown to decrease the phosphorylation of key proteins in several signaling cascades that regulate cell motility and survival, including:
  - Focal Adhesion Kinase (FAK) and Paxillin
  - RAS, a small GTPase
  - Protein Kinase B (AKT)
  - Mitogen-Activated Protein Kinases (MAPKs) such as ERK, JNK, and p38[1]







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. TP3, an antimicrobial peptide, inhibits infiltration and motility of glioblastoma cells via modulating the tumor microenvironment PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine Antimicrobial Peptide TP4 Exerts Anticancer Effects on Human Synovial Sarcoma Cells via Calcium Overload, Reactive Oxygen Species Production and Mitochondrial Hyperpolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Peptide TP4 Induces ROS-Mediated Necrosis by Triggering Mitochondrial Dysfunction in Wild-Type and Mutant p53 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TP3, an antimicrobial peptide, inhibits infiltration and motility of glioblastoma cells via modulating the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TP3 vs. TP4: differences in anti-cancer activity and mechanism.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1575675#tp3-vs-tp4-differences-in-anti-cancer-activity-and-mechanism]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com